3,5-Dibromo-4-(bromomethyl)pyridine
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Overview
Description
3,5-Dibromo-4-(bromomethyl)pyridine is a chemical compound with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol . It is a pyridine derivative, where the pyridine ring is substituted with bromine atoms at the 3 and 5 positions, and a bromomethyl group at the 4 position. This compound is primarily used in research and development, particularly in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of methyl 5-methylnicotinate as the starting material, which undergoes bromination to yield the desired product . This method is suitable for large-scale production due to its higher yield and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form debrominated products.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions, followed by reaction with electrophiles.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions with various nucleophiles.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3,5-Dibromo-4-(bromomethyl)pyridine is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:
Pharmaceutical Testing: Used as a reference standard in pharmaceutical research.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including potential drug candidates.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(bromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2 and 6 positions.
2,5-Dibromopyridine: Bromine atoms at the 2 and 5 positions.
2,6-Bis(bromomethyl)pyridine: Contains two bromomethyl groups at the 2 and 6 positions.
Uniqueness
3,5-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms and the bromomethyl group, which allows for selective reactions and the formation of specific products. This makes it a valuable compound in research and development, particularly in the synthesis of complex organic molecules.
Biological Activity
3,5-Dibromo-4-(bromomethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of this compound's significance in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C6H4Br3N and features a pyridine ring substituted with bromine atoms at the 3 and 5 positions, and a bromomethyl group at the 4 position. This unique structure contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves bromination reactions on pyridine derivatives. Various methods have been explored, including:
- Bromination of Pyridine : Direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the bromomethyl group.
These methods yield varying degrees of efficiency and purity, influencing the compound's subsequent biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its effectiveness against various bacterial strains, it demonstrated significant inhibition rates:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines. For instance:
- In tests against human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 25 µM.
- Comparative studies with standard chemotherapeutics showed that it has a moderate cytotoxic profile, which could be optimized through structural modifications.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:
- Inhibiting DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The findings highlighted its superior activity against Staphylococcus aureus compared to other tested compounds .
- Cytotoxic Activity : In a research article focused on cancer therapeutics, the compound was found to induce apoptosis in MCF-7 cells through a caspase-dependent pathway. This study emphasized the potential for further development as an anticancer agent .
Properties
IUPAC Name |
3,5-dibromo-4-(bromomethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNNUPPCMJANMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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